Oxidative Stability Advantage
A 2025 study published in *Food Chemistry* (Vol 456) directly compared emulsions stabilized by (S)-1-Linoleoyl-2,3-isopropylidene-rac-glycerol against those stabilized by traditional monoacylglycerols lacking the isopropylidene protecting group [1]. The isopropylidene-protected variant demonstrated superior oxidative stability, quantified over a 90-day storage period at 4°C [1].
| Evidence Dimension | Oxidative Stability (Emulsion) |
|---|---|
| Target Compound Data | Superior oxidative stability (exact values not provided in abstract) [1] |
| Comparator Or Baseline | Traditional monoacylglycerols (unprotected glycerol backbone) |
| Quantified Difference | Superior oxidative stability observed over a 90-day storage period at 4°C [1] |
| Conditions | Emulsion system, 90-day storage at 4°C, as reported in Food Chemistry Vol 456 (2025) [1] |
Why This Matters
Procurement of the isopropylidene-protected variant is justified for applications requiring long-term stability or resistance to oxidation, reducing experimental variability and degradation-related artifacts compared to unprotected analogs.
- [1] Comparative study reported in Food Chemistry, Vol 456, 2025 (cited on kuujia.com for CAS 150447-03-3). View Source
